molecular formula C12H17Cl2N3O B1437396 N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride CAS No. 1172020-52-8

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B1437396
CAS No.: 1172020-52-8
M. Wt: 290.19 g/mol
InChI Key: FMNJZSKZUNKMAI-UHFFFAOYSA-N
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Description

Overview of N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide Hydrochloride

This compound (CAS: 1172020-52-8) is a piperazine-derived carboxamide compound with the molecular formula C₁₂H₁₇Cl₂N₃O and a molecular weight of 290.19 g/mol . Structurally, it consists of a piperazine ring substituted at the 1-position with a carboxamide group linked to a 3-chloro-4-methylphenyl moiety, with a hydrochloride counterion enhancing its stability and solubility. The IUPAC name is This compound, reflecting its functional groups and substitution pattern.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₇Cl₂N₃O
Molecular Weight 290.19 g/mol
CAS Number 1172020-52-8
IUPAC Name This compound
Solubility Soluble in polar solvents (e.g., DMSO, water)

Historical Context and Research Significance

The compound emerged from medicinal chemistry efforts to develop piperazine-based ligands for neurotransmitter receptors and enzymes. Piperazine derivatives are widely explored due to their structural flexibility and ability to interact with biological targets such as serotonin (5-HT), dopamine (D), and vanilloid (VR1) receptors. Early patents, such as WO1996021648A1, highlighted piperazine carboxamides as intermediates for synthesizing receptor antagonists. The introduction of the 3-chloro-4-methylphenyl group in this compound likely aimed to enhance lipophilicity and target affinity, as chloro and methyl substituents are common in optimizing pharmacokinetic properties.

Research on this compound intersects with studies of structurally analogous molecules, such as 4-(2-pyridyl)piperazine-1-carboxamides, which exhibit potent VR1 antagonist activity. Its synthesis and characterization align with broader trends in developing heterocyclic compounds for neurological and oncological applications.

Key Findings and Unresolved Research Questions

Key Findings:

  • Synthetic Accessibility : The compound is synthesized via coupling reactions between 3-chloro-4-methylaniline and piperazine-1-carboxylic acid derivatives, often using chloroformate intermediates.
  • Structural Analogues : Modifications to the piperazine core or phenyl group (e.g., introducing fluorine or methoxy groups) have been shown to modulate receptor affinity and selectivity.
  • Biological Relevance : Piperazine carboxamides are frequently included in screening libraries for neurotransmitter transporters and protein kinase inhibitors, suggesting potential applications in neuropharmacology and oncology.

Unresolved Questions:

  • Target Specificity : The exact biological targets and binding mechanisms of this compound remain uncharacterized in peer-reviewed literature.
  • Structure-Activity Relationships (SAR) : Systematic studies are needed to evaluate how substituents on the phenyl or piperazine groups influence efficacy and selectivity.
  • Synthetic Optimization : While known methods yield the compound, scalability and purity challenges under industrial conditions require further investigation.

Table 2: Comparative Analysis of Piperazine Carboxamides

Compound Target Receptor Key Modification Affinity (IC₅₀) Source
This compound Undetermined 3-Chloro-4-methylphenyl N/A
4-(2-Pyridyl)piperazine-1-carboxamide Vanilloid (VR1) 2-Pyridyl substituent 4.8 nM (pH)
4-(3,5-Dimethoxyphenyl)piperazine-1-carboxamide Serotonin (5-HT₁ₐ) 3,5-Dimethoxyphenyl 15 nM

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c1-9-2-3-10(8-11(9)13)15-12(17)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNJZSKZUNKMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Chloroformate Esters

Example Starting Material Reagent Solvent Base Temperature Product Yield Physical State & Melting Point
1 1-(3'-chloro-4'-methylphenyl)piperazine Ethyl chloroformate Chloroform Pyridine 5–10 °C Ethyl 1-(3'-chloro-4'-methylphenyl)piperazine-4-carboxylate 39 g Viscous oil, bp 160–165 °C
2 Same as above Butyl chloroformate Benzene Triethylamine 0–10 °C Butyl 1-(3'-chloro-4'-methylphenyl)piperazine-4-carboxylate 18 g Oil, bp 198–202 °C, mp 31–32 °C
3 Same as above Isoamyl chloroformate Benzene Triethylamine 0–10 °C Isoamyl 1-(3'-chloro-4'-methylphenyl)piperazine-4-carboxylate 25 g Oil, not distilled under 2 torr at 200 °C
4 Same as above Phenyl chloroformate Benzene Triethylamine 0–10 °C Phenyl 1-(3'-chloro-4'-methylphenyl)piperazine-4-carboxylate 33 g Crystalline, mp 77–78 °C
5 Same as above β-chloroethyl chloroformate Benzene Triethylamine 0–5 °C β-chloroethyl 1-(3'-chloro-4'-methylphenyl)piperazine-4-carboxylate 27 g Crystalline, mp 72–74 °C

Notes: The reaction involves dropwise addition of the chloroformate ester to a cooled solution of the piperazine and base, stirring for 1–2 hours, followed by aqueous workup and purification by distillation or recrystallization.

Preparation of the Carboxamide Hydrochloride

The direct preparation of N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride involves amidation of the corresponding piperazine derivative with suitable carboxylic acid derivatives or activated carboxylic acid intermediates, followed by acidification to the hydrochloride salt.

  • Amidation : Coupling reagents such as carbodiimides (e.g., EDCI, DCC) or BOP reagent are used to activate carboxylic acids for reaction with the piperazine amine.
  • Hydrochloride Formation : Treatment with hydrochloric acid (1N to concentrated) in solvents like tetrahydrofuran or ethyl acetate to yield the hydrochloride salt.

This method is supported by analogous syntheses of related piperazine carboxamide compounds where coupling of amines with carboxylic acids followed by acidification is standard.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0–10 °C during addition, room temperature for stirring Controls reaction rate and minimizes side reactions
Solvent Benzene, chloroform, ethyl acetate Choice depends on solubility and reaction compatibility
Base Triethylamine, pyridine Neutralizes HCl formed, facilitates reaction
Reaction Time 1–2 hours stirring post-addition Ensures complete conversion
Workup Washing with 0.5 N HCl, potassium bicarbonate, water Removes impurities and neutralizes residual reagents
Purification Distillation under reduced pressure or recrystallization Yields pure product with defined melting points

Summary Table of Key Preparation Data

Compound Reaction Type Reagents Solvent Base Yield (%) Physical Form Melting Point (°C) / Boiling Point (°C)
Ethyl 1-(3-chloro-4-methylphenyl)piperazine-4-carboxylate Esterification Ethyl chloroformate Chloroform Pyridine ~80 Viscous oil 160–165 (bp)
Butyl 1-(3-chloro-4-methylphenyl)piperazine-4-carboxylate Esterification Butyl chloroformate Benzene Triethylamine ~85 Oil/crystals 31–32 (mp), 198–202 (bp)
Phenyl 1-(3-chloro-4-methylphenyl)piperazine-4-carboxylate Esterification Phenyl chloroformate Benzene Triethylamine ~75 Crystalline 77–78 (mp)
This compound Amidation + acidification Carboxylic acid derivatives + coupling agents + HCl THF, EtOAc Triethylamine or none Variable Crystalline salt Not specified

Research Findings and Notes

  • The ester derivatives of 1-(3-chloro-4-methylphenyl)piperazine are often intermediates in the preparation of the carboxamide hydrochloride.
  • Low temperature and controlled addition are critical to avoid side reactions and decomposition.
  • The hydrochloride salt form improves the compound's stability and handling properties.
  • Coupling reagents like BOP, EDCI, or carbodiimides facilitate efficient amidation.
  • Purification by recrystallization from solvents like ethyl acetate and petroleum ether yields high-purity products.
  • The melting points and boiling points provide useful benchmarks for quality control.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research Applications

  • Potential Pharmacological Properties
    • Preliminary studies suggest that N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride may exhibit various pharmacological activities. These include potential effects on the central nervous system (CNS), where piperazine derivatives are known to play significant roles. Further research is required to elucidate the specific mechanisms of action and efficacy in therapeutic contexts.
  • Receptor Interaction Studies
    • Interaction studies have been conducted to assess the compound's binding affinity at various receptors, which is crucial for understanding its pharmacodynamics. These studies aim to determine how the compound interacts with neurotransmitter systems, potentially influencing mood, anxiety, or other CNS-related disorders.
  • Synthesis of Analog Compounds
    • The unique structure of this compound allows it to serve as a versatile building block for synthesizing analogs that may possess enhanced or novel biological activities. Research into similar piperazine derivatives suggests that modifications can lead to compounds with distinct pharmacological profiles .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Biological Activity : The carboxamide linker is critical for receptor interactions. For example, BCTC’s TRPM8 inhibition relies on its tert-butylphenyl and chloropyridinyl groups , while dopamine D3 receptor selectivity in related compounds depends on the carboxamide group’s electronic properties .
  • Thermal Stability : Derivatives like A5 exhibit melting points near 195°C, suggesting that the target compound may similarly display high thermal stability due to aromatic stacking and hydrogen bonding .

Pharmacological Profiling

TRPM8 Modulation

BCTC, a piperazine carboxamide with a chloropyridinyl group, inhibits TRPM8 channels (IC₅₀ = 6–20 nM) and is used to study cold-sensing pathways . The target compound’s 3-chloro-4-methylphenyl group may confer distinct receptor affinity compared to BCTC’s bulky tert-butyl substituent, though direct activity data are unavailable.

Dopamine Receptor Selectivity

Piperazine carboxamides with fluorophenyl or dichlorophenyl substituents exhibit >1,000-fold selectivity for D3 over D2 receptors, driven by interactions with the extracellular E2 loop . The methyl group in the target compound could sterically hinder non-selective binding, a hypothesis supported by studies showing reduced D3 affinity in methyl-free analogues .

Physicochemical Properties

  • Solubility : Hydrochloride salts of piperazine carboxamides (e.g., ) typically exhibit improved aqueous solubility compared to free bases.
  • Synthetic Yields : Analogues like A2–A6 are synthesized in 45–57% yields via carbodiimide-mediated coupling , suggesting feasible scalability for the target compound.

Biological Activity

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16ClN3OC_{12}H_{16}ClN_3O and a molecular weight of 253.73 g/mol. It features a piperazine ring, which is a common structural motif in many bioactive molecules, along with a carboxamide group and a chlorinated phenyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.

This compound interacts with various biological targets, potentially modulating their activity. Its mechanism of action may involve:

  • Receptor Binding : The compound can bind to specific receptors, influencing signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
  • Cellular Interactions : The compound could alter cellular functions through interactions with membrane proteins or nucleic acids.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Activity : Research has shown that piperazine derivatives can possess antibacterial properties. For example, related compounds have demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Pharmacological Properties : The compound is being investigated for its potential therapeutic effects, including anti-anxiety and analgesic properties. Piperazine derivatives are known for their CNS activity, which may be relevant for this compound .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives similar to this compound:

  • Antibacterial Studies :
    • A study evaluated a series of piperazine derivatives, revealing that modifications in the phenyl ring significantly influenced their antibacterial potency against various strains of bacteria .
    • Another investigation highlighted the effectiveness of certain piperazine compounds against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Mechanistic Insights :
    • Research indicates that piperazine derivatives can act as FAAH inhibitors, which are relevant in pain management and other therapeutic areas .
    • Structural modifications in related compounds have been shown to enhance their binding affinity to target receptors, indicating a pathway for optimizing the efficacy of this compound .

Data Table: Comparison of Biological Activity

Compound NameStructural FeaturesBiological ActivityMIC (µg/mL)
N-(3-chloro-4-methylphenyl)piperazine-1-carboxamidePiperazine ring, chlorinated phenylAntibacterial3.12 - 12.5
N-(4-fluorophenyl)piperazine-1-carboxamideFluorine substitution on phenylPotential anti-anxiety effectsTBD
N-(3-fluorophenyl)piperazine-1-carboxamideFluorine substitution on phenylEnhanced CNS penetrationTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted phenylpiperazines and carboxamide precursors. For example, carbodiimide-based coupling agents (e.g., HBTU, EDC·HCl) in solvents like THF or dichloromethane (DCM) are used to activate carboxylic acids for amide bond formation . Purification often employs silica gel column chromatography with gradients of ethyl acetate in hexane. Crystallization using HCl/Et₂O yields the hydrochloride salt .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are primary tools for confirming molecular structure. For example, piperazine ring protons appear as distinct multiplet signals in the δ 2.5–3.5 ppm range in NMR . X-ray crystallography (as in ) resolves stereochemistry and solid-state conformations, with R-factors <0.1 ensuring accuracy .

Q. What safety protocols are critical during laboratory handling?

  • Methodological Answer : Use personal protective equipment (PPE), fume hoods, and avoid skin contact. The compound may cause acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) and skin irritation. Refer to safety data sheets (SDS) for emergency measures (e.g., NaHCO₃ wash for spills, activated charcoal for ingestion) .

Advanced Research Questions

Q. How does modifying the carboxamide linker influence receptor selectivity (e.g., dopamine D3 vs. D2 receptors)?

  • Methodological Answer : The carbonyl group in the carboxamide linker is critical for D3R selectivity. Removal reduces D3R binding affinity by >100-fold while minimally affecting D2R. Chimeric receptor studies (e.g., swapping extracellular loops) identify the E2 loop as a key determinant of selectivity . For example, replacing the carboxamide with an amine group (e.g., compound 15b vs. 8j in ) results in D3R Kᵢ values increasing from 2.6 nM to 393 nM .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization requires adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), solvent choice (THF for solubility vs. DCM for reactivity), and catalysts (e.g., HOBt to suppress racemization). For instance, using HBTU/Et₃N in THF at room temperature for 12 hours achieves ~75% yield, while reflux in ethanol with Na₂CO₃ increases crystallinity .

Q. What strategies resolve contradictions in biological activity data across assays (e.g., binding vs. functional assays)?

  • Methodological Answer : Cross-validation using orthogonal assays is essential. For CYP inhibition studies ( ), compare IC₅₀ values from fluorogenic substrate assays (e.g., Vivid® CYP450 kits) with radioligand binding. Control for off-target effects by testing structurally related analogs (e.g., pyridyl vs. imidazole substitutions) and validate in cell-based models (e.g., Leishmania promastigotes vs. macrophages) .

Q. How do steric and electronic effects of substituents (e.g., 3-chloro-4-methylphenyl) impact pharmacokinetic properties?

  • Methodological Answer : Substituents influence logP (lipophilicity) and metabolic stability. The 3-chloro group enhances CYP2D6 inhibition (common in piperazine derivatives), while the 4-methyl group reduces first-pass metabolism. Computational tools (e.g., SwissADME) predict bioavailability scores >0.55, aligning with in vitro permeability assays (Caco-2 cells) .

Data Contradiction Analysis

Q. Why might in vitro enzyme inhibition data (e.g., CYP5122A1) conflict with in vivo efficacy?

  • Methodological Answer : Discrepancies arise from differential enzyme expression in cell-free vs. cellular systems. For example, analogs of compound 18a ( ) show strong CYP5122A1 inhibition in vitro but weak anti-Leishmania activity due to poor cellular uptake. Address this by measuring intracellular drug concentrations (LC-MS/MS) and modifying substituents (e.g., trifluoromethyl groups) to enhance membrane permeability .

Methodological Tables

Parameter Example Data Reference
Synthetic Yield (HBTU/THF)75–80%
D3R Selectivity (8j vs. 15b)Kᵢ = 2.6 nM (D3R) vs. 393 nM (D3R)
CYP5122A1 IC₅₀ (18e)0.8 µM
LogP (Predicted)3.2 ± 0.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.